5-[(Piperidin-1-yl)methyl]piperidin-2-one
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Overview
Description
5-[(Piperidin-1-yl)methyl]piperidin-2-one is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.294. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition in Iron
Piperidine derivatives, including those structurally related to 5-[(Piperidin-1-yl)methyl]piperidin-2-one, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to study their adsorption behaviors and inhibition efficiencies, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Bioactive Heterocycle Synthesis
The synthesis of novel bioactive heterocycles involving piperidine derivatives has been explored. This includes the creation of compounds with potential biological importance, such as those used in the synthesis of anti-HIV drugs. Crystal structure studies aid in understanding the structural characteristics and potential applications in molecular modeling for biological studies (Thimmegowda et al., 2009).
Antimicrobial Activity
Piperidine derivatives have been synthesized and shown to exhibit strong antimicrobial activity. Structure-activity relationship studies have been conducted to understand the antimicrobial effect of these compounds, highlighting their potential in developing new antimicrobial agents (Krolenko et al., 2016).
Green Corrosion Inhibitors
Piperine derivatives, related to piperidine structures, have been studied as green corrosion inhibitors on iron surfaces. Theoretical investigations using density functional theory (DFT) and Monte Carlo dynamics study the interaction with iron and their potential as environmentally friendly corrosion inhibitors (Belghiti et al., 2018).
Synthesis of Piperidine-Related Alkaloids
Research has been conducted on creating chiral building blocks for synthesizing piperidine-related alkaloids, using methods like double asymmetric allylboration and aminocyclization. Such studies contribute to the development of synthetic pathways for creating piperidine-based compounds with potential pharmacological applications (Takahata et al., 2002).
Antioxidant and Antimicrobial Activities
Vanillin derived piperidin-4-one oxime esters have been synthesized and evaluated for their antioxidant and antimicrobial activities. The study demonstrates the significant biological activity of these compounds and highlights the influence of phenyl ester substituents on the piperidin-4-one oxime core (Harini et al., 2012).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that the structure-activity relationship of piperidine derivatives plays a crucial role in their inhibitory effect .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of piperidine derivatives is an important task of modern organic chemistry, suggesting that the synthesis conditions may influence the properties of the final product .
Future Directions
Piperidine derivatives continue to be a focus of research due to their importance in drug design . Future directions may include the development of new synthesis methods, exploration of new pharmacological applications, and further investigation into the properties of specific piperidine derivatives .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-5-4-10(8-12-11)9-13-6-2-1-3-7-13/h10H,1-9H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNCSESHYBQZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.